molecular formula C19H23N3O4S B298149 N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Cat. No. B298149
M. Wt: 389.5 g/mol
InChI Key: NURSDILVALCHLW-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, also known as DPHM, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, which is essential for their survival and proliferation. By inhibiting CAIX, N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in lab experiments include its high potency and selectivity for cancer cells, low toxicity in normal cells, and potential use as a diagnostic tool. The limitations include the need for further optimization of the synthesis method and the need for more extensive studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, including:
1. Optimization of the synthesis method to improve yields and purity of the compound.
2. Further studies to determine the safety and efficacy of N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in vivo.
3. Development of N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide-based diagnostic tools for cancer detection.
4. Exploration of the potential use of N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in combination with other anti-cancer agents for enhanced efficacy.
5. Investigation of the mechanism of action of N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide in more detail to identify potential targets for cancer therapy.
In conclusion, N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is a promising compound with potential applications in scientific research, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential as a diagnostic tool and in combination with other anti-cancer agents.

Synthesis Methods

N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide is synthesized by reacting 3,4-dimethyl aniline with 3-methoxybenzaldehyde in the presence of acetic acid to form the Schiff base intermediate. The intermediate is then reacted with N-(2-oxoethyl)methanesulfonamide and hydrazine hydrate to form N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has been studied for its potential applications in scientific research, particularly in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

Product Name

N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H23N3O4S/c1-14-8-9-17(10-15(14)2)22(27(4,24)25)13-19(23)21-20-12-16-6-5-7-18(11-16)26-3/h5-12H,13H2,1-4H3,(H,21,23)/b20-12+

InChI Key

NURSDILVALCHLW-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC(=CC=C2)OC)S(=O)(=O)C)C

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C)C

Origin of Product

United States

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